N-(1,1-Dioxothiolan-3-yl)-2-methylsulfanyl-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide
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Overview
Description
N-(1,1-Dioxothiolan-3-yl)-2-methylsulfanyl-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxothiolan ring, a thiophenyl group, and a pyridine carboxamide moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dioxothiolan-3-yl)-2-methylsulfanyl-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the dioxothiolan ring, followed by the introduction of the methylsulfanyl group and the thiophen-2-ylmethyl group. The final step involves the formation of the pyridine-3-carboxamide moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-Dioxothiolan-3-yl)-2-methylsulfanyl-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atoms or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophenyl and pyridine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups or modify existing ones.
Scientific Research Applications
N-(1,1-Dioxothiolan-3-yl)-2-methylsulfanyl-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be employed in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(1,1-Dioxothiolan-3-yl)-2-methylsulfanyl-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include those with related structural features, such as:
- N-(1,1-Dioxothiolan-3-yl)-2-methylsulfanyl-N-(thiophen-2-ylmethyl)pyridine-2-carboxamide
- N-(1,1-Dioxothiolan-3-yl)-2-methylsulfanyl-N-(thiophen-2-ylmethyl)pyridine-4-carboxamide
- N-(1,1-Dioxothiolan-3-yl)-2-methylsulfanyl-N-(thiophen-3-ylmethyl)pyridine-3-carboxamide
Uniqueness
N-(1,1-Dioxothiolan-3-yl)-2-methylsulfanyl-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, providing distinct advantages in various applications.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-methylsulfanyl-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S3/c1-22-15-14(5-2-7-17-15)16(19)18(10-13-4-3-8-23-13)12-6-9-24(20,21)11-12/h2-5,7-8,12H,6,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIUPVNHKQMBAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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